Arochlor 1254

Description

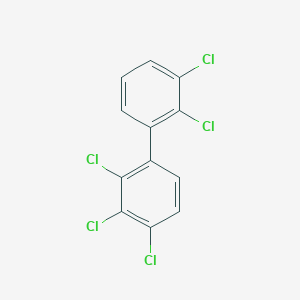

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(10(8)15)7-4-5-9(14)12(17)11(7)16/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGNBQPSMWGAJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274189 |

Source

|

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) with a mild, hydrocarbon odor; [NIOSH], LIGHT YELLOW VISCOUS LIQUID., Colorless to pale-yellow, viscous liquid or solid (below 50 °F) with a mild, hydrocarbon odor. |

Source

|

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Distillation range 365-390 °C, 689-734 °F |

Source

|

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

222 °C, >286 °F |

Source

|

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water varies because Aroclors are variable mixtures., In water, 70 ppb, In water, 12 ug/L at 25 °C, In water: 0.01 ppm, For more Solubility (Complete) data for Aroclor 1254 (6 total), please visit the HSDB record page., Solubility in water: none, Insoluble |

Source

|

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.495 at 65 °C/4 °C; 1505 at 15.5 °C/4 °C, Relative density (water = 1): 1.5, 1.3-1.8, (77 °F): 1.38 |

Source

|

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.000077 [mmHg], 7.71X10-5 mm Hg at 25 °C (avg), Vapor pressure, Pa at 25 °C: 0.01, 0.00006 mmHg |

Source

|

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs/ were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016/ at levels from 0.8 to 2 ppm/, Polychlorinated napthalenes have also been identified in Aroclor 1254., The PCDF levels are (in ppm): Cl3, 0.063; Cl4, 0.1-0.2; Cl5, 0.2-0.4; Cl6, 0.9-1.4; Cl7, 0.96., Toxic PCDF levels in ppm: 2,3,7,8-Cl4, 0.053; 1,2,3,4,8-/1,2,3,7,8,- TCDF, 0.9; 2,3,4,7,8-PECDF,0.49; 1,2,3,4,7,9-/1,2,3,4,7,8-HXCDF, 2.5; 1,2,3,6,7, 8-TCDF, 0.9; 2,3,4,7,8-HXCDF, 0.13., Analysis of the technical PCB, Aroclor 1254 revealed the presence of a series of brominated contaminants. |

Source

|

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow, viscous liquid, Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) | |

CAS No. |

52663-62-4, 11097-69-1 |

Source

|

| Record name | PCB 82 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1254 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011097691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PCB 1254 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Z0CKE07W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aroclor 1254 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POLYCHLORINATED BIPHENYL (AROCLOR 1254) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

50 °F |

Source

|

| Record name | CHLORODIPHENYL, 54% CHLORINE (PCB) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/121 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorodiphenyl (54% chlorine) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0126.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aroclor 1254

For Researchers, Scientists, and Drug Development Professionals

Aroclor 1254 is a complex mixture of polychlorinated biphenyls (PCBs) that was formerly manufactured and widely used in industrial applications such as dielectric fluids in transformers and capacitors, heat transfer fluids, and plasticizers.[1][2] Its chemical stability and resistance to degradation have led to its persistence in the environment, posing significant toxicological concerns.[3][4] The name "Aroclor 1254" signifies a biphenyl (B1667301) structure with 12 carbon atoms ("12") and an average chlorine content of approximately 54% by mass ("54").[5][6] This mixture primarily consists of pentachlorobiphenyls, along with other chlorinated homologs.[7]

This guide provides a detailed overview of the key chemical and physical properties of Aroclor 1254, outlines standard experimental protocols for their determination, and illustrates relevant biological and analytical pathways.

Quantitative Chemical and Physical Properties

The physicochemical properties of Aroclor 1254 govern its environmental fate, transport, and bioavailability. The data presented below represents values for the mixture; individual congeners within the mixture will have distinct properties.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene (representative congener) | [7] |

| CAS Number | 11097-69-1 | [8][9] |

| Average Molecular Weight | 326.43 - 328 g/mol | [7][8][10] |

| Molecular Formula | C₁₂H₅Cl₅ (average) | [8] |

| Physical State | Light yellow, viscous liquid; becomes a sticky resin at lower temperatures. | [10][11] |

| Density | 1.54 g/cm³ at 25 °C | [10] |

| Boiling Point Range | 365–390 °C | [10] |

| Vapor Pressure | 7.71 x 10⁻⁵ mm Hg at 25 °C (0.01 Pa) | [10][11] |

| Water Solubility | 0.012 - 0.057 mg/L at 24-25 °C | [10] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.3 - 6.5 | [10][11] |

| Henry's Law Constant | 2.83 x 10⁻⁴ atm·m³/mol at 25 °C (estimated) | [10] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like Aroclor 1254 is standardized through internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Water Solubility Determination (OECD Guideline 105)

Due to its very low water solubility (<10⁻² g/L), the Column Elution Method is the most appropriate technique for Aroclor 1254.[10][12][13]

Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a stable plateau, which represents the saturation concentration (i.e., water solubility).

Methodology:

-

Preparation of the Column: A solid support material (e.g., glass beads, silica (B1680970) gel) is coated with Aroclor 1254, typically by dissolving the PCB mixture in a volatile solvent, mixing with the support, and evaporating the solvent. The coated support is then packed into a chromatography column.

-

Elution: Degassed, distilled water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached. The temperature is maintained at a constant value, typically 20 ± 0.5 °C.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of Aroclor 1254 in each fraction is determined using a highly sensitive analytical method, such as gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

-

Determination of Solubility: A graph of concentration versus time (or volume) is plotted. The concentration plateau indicates the water solubility. The mean of the concentrations in at least five consecutive fractions on the plateau is taken as the final value.

Vapor Pressure Determination (OECD Guideline 104)

For substances with very low vapor pressure like Aroclor 1254, the Gas Saturation Method is suitable.[9][14][15]

Principle: A carrier gas (e.g., nitrogen or argon) is passed at a known, controlled flow rate through or over the surface of the test substance. The substance's vapor is carried along with the gas. The mass of the substance transported by a known volume of gas is determined, from which the vapor pressure can be calculated.

Methodology:

-

Apparatus Setup: Aroclor 1254 is placed in a thermostatically controlled sample boat or on a suitable inert support to maximize surface area.

-

Gas Saturation: A slow, precisely metered stream of dry inert gas is passed over the sample, allowing it to become saturated with the substance's vapor. The temperature must be strictly controlled.

-

Vapor Trapping: The gas stream is then passed through a trap (e.g., a cold trap or a sorbent tube) that captures the vaporized Aroclor 1254.

-

Quantification: The amount of trapped Aroclor 1254 is quantified, typically by solvent extraction of the trap followed by GC-MS analysis.

-

Calculation: The vapor pressure (P) is calculated using the ideal gas law: P = (m / V) * (RT / M) Where:

-

m is the mass of the collected substance

-

V is the total volume of gas passed

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the average molecular weight of Aroclor 1254

-

Octanol-Water Partition Coefficient (Kₒw) Determination (OECD Guideline 123)

Given the high Log Kₒw value of Aroclor 1254, the Slow-Stirring Method is the preferred approach to avoid the formation of micro-emulsions that can confound results from the traditional shake-flask method.[7]

Principle: The slow-stirring method determines the partition coefficient by achieving equilibrium between water, 1-octanol (B28484), and the test substance in a stirred vessel without creating a turbulent emulsion. This allows for a more accurate determination for highly hydrophobic compounds.

Methodology:

-

System Preparation: A jacketed glass vessel is filled with precise volumes of 1-octanol and water (pre-saturated with each other). The test substance, Aroclor 1254, is introduced, typically into the octanol (B41247) phase.

-

Equilibration: The mixture is stirred at a slow, constant speed for an extended period (can be several days) to reach equilibrium. The temperature is maintained at a constant level. The stirring speed is set to be fast enough to promote partitioning but slow enough to avoid disturbing the phase interface.

-

Phase Separation: Stirring is stopped, and the two phases are allowed to separate completely.

-

Sampling: Samples are carefully taken from the center of both the 1-octanol and water phases.

-

Analysis: The concentration of Aroclor 1254 in each phase is determined by an appropriate analytical method (e.g., GC-MS).

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ): Kₒw = Cₒ / Cₐ The result is typically expressed as its base-10 logarithm (Log Kₒw).

Signaling Pathways and Analytical Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Dioxin-like congeners present in Aroclor 1254 are known to exert toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16] This pathway is a critical mechanism of PCB toxicity.

Caption: Simplified signaling pathway for Aroclor 1254-mediated AhR activation and downstream effects.

General Analytical Workflow for Aroclor 1254 in Water

The analysis of Aroclor 1254 in environmental samples requires multiple steps to isolate and quantify the compound from the sample matrix.

References

- 1. oecd.org [oecd.org]

- 2. Aroclor 1254 induced inhibitory effects on osteoblast differentiation in murine MC3T3-E1 cells through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. books.google.cn [books.google.cn]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

Aroclor 1254: A Technical Guide to Congener Composition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aroclor (B1172101) 1254 is a complex mixture of polychlorinated biphenyls (PCBs) that was widely used in industrial applications due to its chemical stability and insulating properties.[1][2] By definition, Aroclor 1254 contains 54% chlorine by weight.[1][3] Although its production was banned in many countries in the 1970s due to environmental persistence and adverse health effects, it remains a significant environmental contaminant.[2][3] Understanding the specific congener composition of Aroclor 1254 is crucial for toxicological studies, environmental monitoring, and in the context of drug development where metabolism and potential interactions of persistent organic pollutants are a concern. This technical guide provides an in-depth overview of the congener composition of Aroclor 1254 and the analytical methodologies used for its characterization.

Congener Composition of Aroclor 1254

Aroclor 1254 is not a single compound but a mixture of numerous individual PCB congeners, each with a different number and position of chlorine atoms on the biphenyl (B1667301) structure.[1] The composition can vary, sometimes markedly, between different production lots.[3][4][5] The mixture is predominantly composed of tetra-, penta-, and hexachlorobiphenyls.[6]

The following table summarizes the weight percent (wt%) distribution of major PCB congeners in two different lots of Aroclor 1254, providing a clear comparison of their composition.

Table 1: Congener Composition (wt%) of Two Aroclor 1254 Lots

| PCB Congener | IUPAC No. | Lot 124-191 (wt%) | Lot 6024 (wt%) | Homolog Group |

| 2,3',4,4'-Tetrachlorobiphenyl | 66 | 4.3 | 3.8 | Tetrachloro |

| 2,4,4',5-Tetrachlorobiphenyl | 74 | 3.9 | 3.5 | Tetrachloro |

| 2,2',4,4',5-Pentachlorobiphenyl | 99 | 8.2 | 7.5 | Pentachloro |

| 2,2',3,4,4'-Pentachlorobiphenyl | 87 | 6.5 | 5.9 | Pentachloro |

| 2,3',4,4',5-Pentachlorobiphenyl | 118 | 10.1 | 9.2 | Pentachloro |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | 153 | 7.8 | 7.1 | Hexachloro |

| 2,2',3,4,4',5'-Hexachlorobiphenyl | 138 | 8.5 | 7.8 | Hexachloro |

| 2,2',3,4',5,5'-Hexachlorobiphenyl | 149 | 4.1 | 3.7 | Hexachloro |

| 2,2',3,3',4,4'-Hexachlorobiphenyl | 128 | 3.2 | 2.9 | Hexachloro |

| 2,3,3',4,4',5-Hexachlorobiphenyl | 156 | 2.5 | 2.3 | Hexachloro |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl | 180 | 2.1 | 1.9 | Heptachloro |

| Other Congeners | 38.8 | 44.4 | ||

| Total | 100 | 100 |

Data compiled from Kodavanti et al., 2001.

Analytical Methodology for Aroclor 1254 Congener Analysis

The accurate identification and quantification of individual PCB congeners within an Aroclor mixture require sophisticated analytical techniques. The standard approach involves sample preparation followed by high-resolution gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocols

1. Sample Preparation: Extraction and Cleanup

The initial step involves extracting the PCBs from the sample matrix. The choice of method depends on the sample type (e.g., soil, sediment, biological tissue, water).

-

Extraction:

-

Accelerated Solvent Extraction (ASE): A technique that uses elevated temperatures and pressures to extract analytes from a solid or semi-solid sample with small volumes of solvent.

-

Soxhlet Extraction: A classical method involving continuous extraction of the sample with a suitable solvent (e.g., hexane, dichloromethane).[7]

-

Liquid-Liquid Extraction (LLE): Used for aqueous samples, where PCBs are partitioned into an immiscible organic solvent.[8]

-

Solid-Phase Extraction (SPE): A technique where the sample is passed through a cartridge containing a solid adsorbent.[8][9] PCBs are retained on the adsorbent and then eluted with a small volume of solvent.[8]

-

-

Cleanup:

-

After extraction, the sample extract often contains co-extracted interfering compounds that need to be removed.

-

Adsorption Chromatography: Techniques using materials like Florisil, silica (B1680970) gel, or alumina (B75360) are commonly employed to separate PCBs from other compounds.[7][10]

-

Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences such as lipids from biological samples.[10]

-

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the separation, identification, and quantification of PCB congeners.[8]

-

Gas Chromatography (GC):

-

Column: A high-resolution capillary column (e.g., DB-5ms, HP-5ms) is used to separate the individual congeners based on their volatility and interaction with the stationary phase.[11]

-

Injection: A split/splitless inlet is typically used to introduce the sample into the GC system.[11]

-

Oven Temperature Program: A carefully controlled temperature program is essential to achieve optimal separation of the numerous congeners.[11]

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is the most common ionization technique for PCB analysis.[9]

-

Mass Analyzer:

-

Single Quadrupole MS: Provides good sensitivity and is widely used for routine analysis.

-

Triple Quadrupole MS (MS/MS): Offers higher selectivity and sensitivity by using selected reaction monitoring (SRM), which is particularly useful for complex matrices.[1][2][12][13]

-

High-Resolution Mass Spectrometry (HRMS): Provides very high mass accuracy, allowing for the definitive identification of congeners and differentiation from interferences.[14]

-

-

Detection Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring only the characteristic ions of the target PCB congeners.[9][11][15]

-

3. Quantification

-

Isotope Dilution: This is the most accurate quantification method, where a known amount of a 13C-labeled internal standard corresponding to the native congener is added to the sample before extraction.[12] This allows for the correction of any analyte loss during sample preparation and analysis.

Visualizing Analytical and Compositional Data

To better understand the analytical workflow and the compositional characteristics of Aroclor 1254, the following diagrams are provided.

Caption: General workflow for the analysis of Aroclor 1254 congeners.

Caption: Distribution of PCB homolog groups in a typical Aroclor 1254 mixture.

Conclusion

The congener-specific analysis of Aroclor 1254 is a complex but essential task for accurately assessing its environmental impact and toxicological properties. The methodologies outlined in this guide, centered around high-resolution gas chromatography coupled with mass spectrometry, provide the necessary tools for researchers and scientists to obtain reliable and detailed data. The significant variation in congener composition between different Aroclor 1254 lots highlights the importance of detailed chemical characterization in any study involving this PCB mixture. The provided data and workflows serve as a valuable resource for professionals in environmental science, toxicology, and drug development.

References

- 1. gcms.cz [gcms.cz]

- 2. pragolab.cz [pragolab.cz]

- 3. researchgate.net [researchgate.net]

- 4. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 5. Differential effects of two lots of aroclor 1254: congener-specific analysis and neurochemical end points - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PCB analysis GC/MS - Chromatography Forum [chromforum.org]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ANALYTICAL METHODS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. scispec.co.th [scispec.co.th]

- 14. adeq.state.ar.us [adeq.state.ar.us]

- 15. agilent.com [agilent.com]

Aroclor 1254: A Technical Guide to Its Historical Uses and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aroclor 1254, a prominent polychlorinated biphenyl (B1667301) (PCB) mixture. It details its historical industrial applications, pathways of its release into the environment, and the analytical methodologies used for its detection. Quantitative data on production and environmental concentrations are summarized, and a detailed experimental protocol for its analysis is provided. Visualizations of its environmental release pathways and a standard analytical workflow are included to facilitate a deeper understanding of this significant environmental contaminant.

Introduction

Aroclor 1254 is a commercial mixture of polychlorinated biphenyls (PCBs) that was manufactured by Monsanto in the United States until its production was banned in 1977.[1] The "12" in its name indicates a 12-carbon biphenyl structure, and the "54" signifies that the mixture is approximately 54% chlorine by weight.[2] Aroclor 1254 is a viscous, light-yellow liquid.[3] Its chemical stability, low flammability, and high dielectric constant made it a popular choice for a wide range of industrial applications.[4] However, these same properties contribute to its persistence in the environment, bioaccumulation in food chains, and adverse health effects.[5]

There were two main types of Aroclor 1254 produced. Type 1 was manufactured before 1971 through a single-stage chlorination process. Around 1971, in response to the Yusho rice oil poisoning incident and a desire to reduce toxicity, Monsanto altered the manufacturing process, creating Type 2 Aroclor 1254.[3] This later version was produced by re-chlorinating the by-products of Aroclor 1016 manufacturing and constituted about 1% of the total Aroclor 1254 production.[3]

Historical Uses of Aroclor 1254

The unique physical and chemical properties of Aroclor 1254 led to its use in a variety of industrial and commercial applications, broadly categorized into closed, partially closed, and open systems.

Table 1: Historical Industrial Applications of Aroclor 1254

| Application Category | Specific Uses | System Type |

| Electrical Equipment | Dielectric fluids in transformers and capacitors.[3][6] | Closed |

| Heat Transfer and Hydraulics | Heat transfer fluids, hydraulic fluids. | Partially Closed |

| Building Materials | Plasticizers in paints, caulks, and sealants.[3] | Open |

| Other Industrial Uses | Lubricants, inks, adhesives, carbonless copy paper, pesticide extenders.[6] | Open |

A significant portion of Aroclor 1254 was used in "totally enclosed" systems like transformers and capacitors.[3] However, its use in open applications such as paints and caulks led to more direct environmental release.[3]

Environmental Release of Aroclor 1254

The widespread use of Aroclor 1254, coupled with improper disposal and accidental leaks, resulted in its significant release into the environment.

Primary Release Pathways:

-

Industrial Discharges: Effluents from manufacturing facilities that produced or used Aroclor 1254.

-

Landfills and Dumps: Disposal of products containing Aroclor 1254, such as old electrical equipment and building materials.

-

Spills and Leaks: Accidental releases from transformers, capacitors, and hydraulic systems.

-

Volatilization: Evaporation from open applications like paints and sealants, as well as from contaminated soils and water bodies.

-

Incineration: Incomplete combustion of materials containing Aroclor 1254 could lead to the formation of even more toxic byproducts like dioxins and furans.

Once in the environment, the persistence of Aroclor 1254 allows for its long-range transport via atmospheric and oceanic currents, leading to global contamination.

Quantitative Data

Production and Sales

Monsanto was the primary producer of Aroclor mixtures in the United States. Production peaked in the late 1960s and early 1970s before being phased out.

Table 2: U.S. Sales of Aroclor 1254 (1957-1970)

| Year | Sales (Millions of Pounds) |

| 1957 | 4.5 |

| 1958 | 6.7 |

| 1959 | 6.8 |

| 1960 | 6.1 |

| 1961 | 6.3 |

| 1962 | 6.3 |

| 1963 | 5.9 |

| 1964 | 6.3 |

| 1965 | 7.7 |

| 1966 | 7.0 |

| 1967 | 6.7 |

| 1968 | 8.9 |

| 1969 | 9.8 |

| 1970 | 12.4 |

| Data sourced from the Hazardous Substances Data Bank (HSDB).[7] |

In 1974, Monsanto produced approximately 41 million pounds of all Aroclor mixtures combined.[7]

Environmental Concentrations

Aroclor 1254 has been detected in various environmental matrices worldwide. The concentrations can vary significantly depending on the proximity to historical sources of contamination.

Table 3: Examples of Aroclor 1254 Environmental Concentrations

| Environmental Matrix | Location | Concentration Range |

| Water | San Francisco Bay, USA (1993-1995) | 340 - 1600 ng/L (ΣPCBs) |

| Water | Beiluo River, China | 0.97 - 3.10 ng/L (ΣPCBs) |

| Sediment | Falls Reservoir, USA (2011) | Up to 500 µg/kg |

| Soil | East Chicago, USA | 20 - 1700 ng/g |

| Data compiled from various environmental studies.[8][9][10][11] |

Experimental Protocols for Analysis

The standard method for the analysis of Aroclor 1254 in environmental samples is EPA Method 8082A, which utilizes gas chromatography with an electron capture detector (GC/ECD).[12]

Sample Preparation

The extraction and cleanup procedures vary depending on the sample matrix.

-

Water Samples:

-

A 1-liter water sample is extracted using a separatory funnel or continuous liquid-liquid extraction with a suitable solvent like methylene (B1212753) chloride.[13]

-

The extract is then concentrated.

-

-

Soil and Sediment Samples:

-

A 10-30 gram sample is mixed with anhydrous sodium sulfate (B86663) to remove water.

-

Extraction is performed using Soxhlet extraction with a solvent mixture such as hexane/acetone (1:1).[13]

-

Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for faster extraction.[14]

-

-

Extract Cleanup:

-

To remove interfering compounds, the extract is passed through a column containing adsorbents like Florisil or silica (B1680970) gel.

-

A sulfuric acid/potassium permanganate (B83412) cleanup (Method 3665) can be used to specifically target and remove many interfering pesticides.[12]

-

Instrumental Analysis

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., CP-Sil 8 CB for pesticides) and an electron capture detector (ECD) is used.[15][16] A dual-column system is often employed for confirmation.[16]

-

GC Conditions:

-

Injector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different PCB congeners. An example program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 300°C).[14]

-

Detector Temperature: Typically set around 300°C.

-

Carrier Gas: High-purity nitrogen or helium.

-

-

Calibration: A multi-point calibration curve is generated using certified Aroclor 1254 standards at various concentrations.

-

Quantification: The concentration of Aroclor 1254 in the sample is determined by comparing the peak areas in the sample chromatogram to the calibration curve. Typically, 5 to 10 of the most prominent peaks are used for quantification.[16]

Quality Control

To ensure the accuracy and reliability of the analytical results, a strict quality control (QC) protocol is followed.

-

Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

-

Matrix Spikes: A known amount of Aroclor 1254 is added to a sample before extraction to assess the recovery of the method.

-

Surrogates: A compound similar to the analyte but not expected to be in the sample (e.g., tetrachloro-m-xylene (B46432) or decachlorobiphenyl) is added to every sample to monitor the efficiency of the extraction and analysis process.[17]

-

Laboratory Control Samples: A certified reference material with a known concentration of Aroclor 1254 is analyzed to verify the accuracy of the analytical method.

Conclusion

Aroclor 1254, a once widely used industrial chemical, has become a persistent and ubiquitous environmental contaminant. Its historical applications in both closed and open systems have led to its widespread release into the environment through various pathways. Understanding its past uses and the mechanisms of its environmental distribution is crucial for assessing its ongoing impact on ecosystems and human health. The standardized analytical methods, such as EPA Method 8082A, coupled with rigorous quality control, are essential for accurately monitoring its presence in the environment and for informing remediation efforts. This technical guide provides a foundational understanding for researchers and scientists engaged in the study and management of Aroclor 1254 and other persistent organic pollutants.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. epa.gov [epa.gov]

- 3. oto-env.com [oto-env.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. lspa.memberclicks.net [lspa.memberclicks.net]

- 6. epa.gov [epa.gov]

- 7. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]

- 11. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NEMI Method Summary - 8082A [nemi.gov]

- 13. greenrivertech.com.tw [greenrivertech.com.tw]

- 14. mdpi.com [mdpi.com]

- 15. agilent.com [agilent.com]

- 16. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]

- 17. epa.gov [epa.gov]

Aroclor 1254: An In-depth Technical Guide to its Mechanisms of Action on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which Aroclor (B1172101) 1254, a commercial mixture of polychlorinated biphenyls (PCBs), exerts its toxic effects on cellular pathways. This document summarizes key findings on its interaction with cellular signaling cascades, induction of oxidative stress, and initiation of apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the affected pathways.

Core Mechanisms of Aroclor 1254 Action

Aroclor 1254 impacts a multitude of cellular processes, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), induction of oxidative stress, disruption of calcium homeostasis, and initiation of apoptotic pathways. These interconnected events lead to widespread cellular dysfunction and toxicity.

Aryl Hydrocarbon Receptor (AhR) Signaling

Aroclor 1254 contains dioxin-like congeners that are potent activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the altered expression of a battery of genes, including those involved in xenobiotic metabolism such as cytochrome P450s (e.g., CYP1A1).[2][3] This activation can lead to a range of toxic responses. However, it is important to note that not all of Aroclor 1254's effects are mediated through the AhR pathway.[4]

Figure 1: Aroclor 1254 activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Oxidative Stress

Aroclor 1254 is a potent inducer of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[5][6][7] This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA.[5][8] The generation of ROS is an early event in Aroclor 1254-induced toxicity.[9][10]

Key events in Aroclor 1254-induced oxidative stress include:

-

Increased ROS Production: Aroclor 1254 exposure leads to a time- and concentration-dependent increase in intracellular ROS.[5][11]

-

Lipid Peroxidation: Increased ROS levels result in lipid peroxidation, damaging cellular membranes.[8]

-

Depletion of Antioxidants: The antioxidant glutathione (B108866) (GSH) levels can be depleted, further exacerbating oxidative stress.[5]

-

Alterations in Antioxidant Enzymes: Changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) are observed.[7][12]

Figure 2: Induction of oxidative stress by Aroclor 1254 leading to cellular damage.

Disruption of Calcium Homeostasis

Aroclor 1254 disrupts intracellular calcium (Ca2+) homeostasis, a critical signaling mechanism.[13][14] This disruption involves the inhibition of Ca2+ uptake by subcellular organelles like microsomes and mitochondria.[14] The elevated intracellular Ca2+ levels can trigger a cascade of downstream events, including the activation of certain enzymes and the induction of apoptosis.[9][10][15]

Induction of Apoptosis

Aroclor 1254 induces apoptosis, or programmed cell death, in various cell types.[9][10][16] The apoptotic cascade is often initiated by the combination of oxidative stress and disrupted calcium signaling. The mitochondrial pathway of apoptosis plays a significant role, involving the release of cytochrome c and the activation of caspases.[9][10]

Key apoptotic events triggered by Aroclor 1254:

-

Mitochondrial Dysfunction: Aroclor 1254 causes a collapse of the mitochondrial transmembrane potential (ΔΨm).[9][10]

-

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[9][10]

-

Activation of Apoptotic Proteins: Increased expression of pro-apoptotic proteins like Bax and Apaf-1 is observed.[9][10]

Figure 3: Aroclor 1254-induced mitochondrial-mediated apoptosis pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of Aroclor 1254 on various cellular parameters as reported in the literature.

Table 1: Effects of Aroclor 1254 on Cell Viability and Apoptosis

| Cell Type | Concentration | Exposure Time | Effect on Cell Viability | Effect on Apoptosis | Reference |

| Human A549 Lung Cancer Cells | 5 µg/mL | 24 h | ↓ 51% | ↑ | [9][10] |

| Human A549 Lung Cancer Cells | 10 µg/mL | 24 h | ↓ 76% | ↑ | [9][10] |

| Murine MC3T3-E1 Osteoblasts | 10 µmol/L | 48 h | ↓ (significant) | Induces apoptosis | [7][17] |

| Murine MC3T3-E1 Osteoblasts | 20 µmol/L | 48 h | ↓ (significant) | Induces apoptosis | [7][17] |

| Human Adipose MSCs | 5 µM | 48 h | ↓ ~20% (NADH production) | Not specified | [18] |

| Human Adipose MSCs | 25 µM | 48 h | ↓ ≥75% (NADH production) | Not specified | [18] |

Table 2: Effects of Aroclor 1254 on Oxidative Stress Markers

| Cell/Tissue Type | Concentration | Exposure Time | Parameter | Change | Reference |

| Murine MC3T3-E1 Osteoblasts | 10 µmol/L | 24 h | ROS Level | ↑ 145% | [7][17] |

| Murine MC3T3-E1 Osteoblasts | 20 µmol/L | 24 h | ROS Level | ↑ 162% | [7][17] |

| Murine MC3T3-E1 Osteoblasts | 10 µmol/L | 48 h | ROS Level | ↑ 198% | [7][17] |

| Murine MC3T3-E1 Osteoblasts | 20 µmol/L | 48 h | ROS Level | ↑ 247% | [7][17] |

| Murine MC3T3-E1 Osteoblasts | 10, 20 µmol/L | 24, 48 h | SOD Activity | ↓ (significant) | [7][17] |

| Murine MC3T3-E1 Osteoblasts | 10, 20 µmol/L | 24, 48 h | MDA Content | ↑ (significant) | [7][17] |

| Human Sperm | 5 mg/L | 6 h | ROS Level | ↑ 12.7% | [11] |

| Human Sperm | 25 mg/L | 6 h | ROS Level | ↑ 28.1% | [11] |

| Zebrafish Intestine | 5, 10, 15 µg/L | 21 days | CAT Activity | ↓ 20.9-38.0% | [12] |

| Zebrafish Intestine | 5, 10, 15 µg/L | 21 days | SOD Activity | ↓ 22.7-65.9% | [12] |

| Zebrafish Intestine | 5, 10, 15 µg/L | 21 days | MDA Content | ↑ 53.7-129.2% | [12] |

| Zebrafish Intestine | 5, 10, 15 µg/L | 21 days | ROS Content | ↑ 53.9-142.2% | [12] |

Table 3: Effects of Aroclor 1254 on Gene Expression

| Organism/Cell Type | Treatment | Gene | Change in Expression | Reference |

| Xenopus laevis Tadpoles | 1 ppm Aroclor 1254 (prolonged exposure) | 4 out of 11 measured genes | ↓ (significant) | [19] |

| Xenopus laevis Tadpoles | 10 ppm Aroclor 1254 | 9 out of 11 measured genes | ↓ (significant) | [19] |

| Rat Cerebellum (PND7) | 6 mg/kg/day Aroclor 1254 | 87 transcripts | Altered | [13] |

| Rat Hippocampus (PND7) | 6 mg/kg/day Aroclor 1254 | 175 transcripts | Altered | [13] |

| Murine MC3T3-E1 Osteoblasts | 5-20 µmol/L Aroclor 1254 | ocn | ↓ 15.9-48.8% | [7][17] |

| Murine MC3T3-E1 Osteoblasts | 10, 20 µmol/L Aroclor 1254 | alp | ↓ 25.8-35.8% | [7][17] |

| Murine MC3T3-E1 Osteoblasts | 5-20 µmol/L Aroclor 1254 | bsp | ↓ 14.6-54.8% | [7][17] |

| Zebrafish Intestine | 5 µg/L Aroclor 1254 | IL-8, IL-6, TNF-α, IL-1β | ↑ ~1.85-fold | [12][20] |

| Human Corneal Epithelial Cells | 0.1, 1, 10 µg/mL Aroclor 1254 | IL-1β mRNA | ↑ ~1.5-5.6-fold | [21] |

| Human Corneal Epithelial Cells | 0.1, 1, 10 µg/mL Aroclor 1254 | TNF-α mRNA | ↑ ~1.7-3.8-fold | [21] |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the cellular effects of Aroclor 1254.

Cell Culture and Exposure

-

Cell Lines: A variety of cell lines have been utilized, including human A549 lung carcinoma cells, murine MC3T3-E1 pre-osteoblastic cells, and human adipose-derived mesenchymal stem cells (MSCs).[7][9][10][17][18]

-

Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[10][18]

-

Aroclor 1254 Preparation and Dosing: Aroclor 1254 is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[10] This stock is then diluted in culture medium to the desired final concentrations for cell exposure. Control groups are treated with the vehicle (e.g., DMSO) alone.

Measurement of Cell Viability and Apoptosis

-

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly used to assess cell viability by measuring mitochondrial metabolic activity.[18]

-

Apoptosis Detection: Apoptosis is often quantified using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[9][10]

Assessment of Oxidative Stress

-

Intracellular ROS Measurement: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is widely used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7][11][17]

-

Lipid Peroxidation Assay: Malondialdehyde (MDA), a product of lipid peroxidation, can be measured using a thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Activity Assays: Spectrophotometric assays are available to measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[7][12][17]

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the expression levels of specific target genes. Total RNA is extracted from cells, reverse transcribed into complementary DNA (cDNA), and then amplified using gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green).[12][17][19] The 2-ΔΔCt method is commonly used to calculate the relative fold change in gene expression.[17]

-

Microarray Analysis: Oligonucleotide microarrays can be used for global gene expression profiling to identify a broad range of genes and pathways affected by Aroclor 1254 exposure.[13]

Figure 4: A generalized experimental workflow for studying the cellular effects of Aroclor 1254.

Conclusion

Aroclor 1254 exerts its cellular toxicity through a complex interplay of mechanisms, including the activation of the AhR signaling pathway, the induction of severe oxidative stress, the disruption of intracellular calcium homeostasis, and the initiation of apoptosis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and professionals in drug development to further investigate the toxicological profile of Aroclor 1254 and to develop potential therapeutic strategies to mitigate its adverse health effects. The intricate network of affected cellular pathways underscores the pleiotropic nature of Aroclor 1254's toxicity.

References

- 1. Ontogenetic development, sexual differentiation, and effects of Aroclor 1254 exposure on expression of the arylhydrocarbon receptor and of the arylhydrocarbon receptor nuclear translocator in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dietary exposure to Aroclor 1254 alters gene expression in Xenopus laevis frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of two lots of aroclor 1254 on enzyme induction, thyroid hormones, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polychlorinated biphenyl mixture aroclor 1254-induced oxidative stress plays a role in dopaminergic cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Aroclor 1254 induced inhibitory effects on osteoblast differentiation in murine MC3T3-E1 cells through oxidative stress [frontiersin.org]

- 8. Induction of oxidative stress and alteration of synaptic gene expression in newborn hippocampal granule cells after developmental exposure to Aroclor 1254 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Toxic effects of polychlorinated biphenyls (Aroclor 1254) on human sperm motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Aroclor 1254 on Intestinal Immunity, Metabolism, and Microflora in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gene expression profiles following exposure to a developmental neurotoxicant, Aroclor 1254: pathway analysis for possible mode(s) of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Age-dependent effects of Aroclor 1254R on calcium uptake by subcellular organelles in selected brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Aroclor 1254 on In Vivo Oocyte Maturation in the Mouse | PLOS One [journals.plos.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Aroclor 1254 induced inhibitory effects on osteoblast differentiation in murine MC3T3-E1 cells through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Aroclor 1254 alters morphology, survival, and gene expression in Xenopus laevis tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Effects of Aroclor 1254 on Intestinal Immunity, Metabolism, and Microflora in Zebrafish [frontiersin.org]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Aroclor 1254 in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Aroclor 1254, a prominent polychlorinated biphenyl (B1667301) (PCB) mixture. Understanding the solubility of Aroclor 1254 in both aqueous and organic media is critical for a range of applications, from environmental remediation and toxicological studies to the development of analytical methodologies. This document compiles quantitative solubility data, details relevant experimental protocols, and presents a logical workflow for solubility assessment.

Core Topic: Solubility of Aroclor 1254

Aroclor 1254 is a complex mixture of PCB congeners, resulting in a range of reported solubility values. Its solubility is fundamentally influenced by the nature of the solvent, temperature, and the specific composition of the Aroclor mixture.[1][2] Generally, PCBs are characterized by their low aqueous solubility and high solubility in nonpolar organic solvents and lipids.[3] The solubility of PCBs in water tends to decrease as the degree of chlorination increases.[3]

Data Presentation: Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of Aroclor 1254 in water and various organic solvents.

Table 1: Solubility of Aroclor 1254 in Water

| Solubility Value | Temperature (°C) | Notes | Reference |

| ~56 ppb | Room Temperature (26°C) | Equilibration achieved in approximately 2 months. | [4] |

| 0.012 mg/L | 24 | - | [5] |

| 70 ppb | Not Specified | - | [2] |

| <0.1 µg/L | 20 | In distilled water. |

Table 2: Solubility of Aroclor 1254 in Organic Solvents

While precise solubility limits in organic solvents are not extensively documented in readily available literature, the information gathered from commercial standards and experimental procedures provides strong evidence of its solubility. General statements indicate that Aroclor 1254 is "very soluble" in non-polar organic solvents.[5]

| Solvent | Quantitative Data | Notes | Reference |

| Hexane | 200 µg/mL, 1000 µg/mL | Commercially available standard solutions. | [6][7][8] |

| Methanol | 1000 ppm (µg/mL) | Commercially available standard solutions. | [9][10] |

| Acetone | 100 µg/mL | Commercially available as a spike mix component. | [11] |

| Toluene | Not specified | Used as a solvent for creating films with Aroclor 1254. | [12] |

| Ether | Not specified | Used as a solvent for preparing Aroclor 1254 solutions for treating sand and soil surfaces in a study. | [4] |

Experimental Protocols

The determination of Aroclor 1254 solubility, particularly in water, requires meticulous experimental design to account for its low solubility and potential for adsorption to surfaces. For organic solvents, the focus is often on extraction efficiency, which is indicative of high solubility.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of sparingly soluble substances like Aroclor 1254.

Objective: To determine the saturation concentration of Aroclor 1254 in water at a constant temperature.

Materials:

-

Aroclor 1254

-

High-purity water (distilled or deionized)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Gas chromatograph with an electron capture detector (GC-ECD)

-

Hexane (for extraction)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Preparation: Add an excess amount of Aroclor 1254 to a series of glass flasks.

-

Equilibration: Add a known volume of high-purity water to each flask. The flasks are then sealed and placed in a constant temperature shaker bath. The system is agitated for an extended period (e.g., 24 to 48 hours, or even up to two months as reported in one study) to ensure equilibrium is reached between the undissolved Aroclor 1254 and the aqueous phase.[4]

-

Phase Separation: After equilibration, the flasks are removed from the shaker bath and the contents are allowed to settle. To effectively separate the aqueous phase from any suspended micro-particles of Aroclor 1254, the solution is typically centrifuged at a high speed.

-

Extraction: A known volume of the clear aqueous supernatant is carefully removed and transferred to a separatory funnel. The aqueous phase is then extracted with a non-polar organic solvent, such as hexane. This is typically performed multiple times to ensure complete extraction of the dissolved Aroclor 1254.

-

Drying and Concentration: The combined organic extracts are passed through a column of anhydrous sodium sulfate to remove any residual water. The extract is then concentrated to a small, known volume using a gentle stream of nitrogen.

-

Analysis: The concentrated extract is analyzed by GC-ECD to determine the concentration of Aroclor 1254. The instrument is calibrated using standard solutions of Aroclor 1254 of known concentrations.

-

Calculation: The solubility in water is calculated from the concentration determined in the organic extract and the initial volume of the aqueous phase.

Determination of Solubility in Organic Solvents (Based on Extraction Protocols)

The high solubility of Aroclor 1254 in many organic solvents means that traditional solubility limit determination is often less critical than ensuring efficient extraction for analytical purposes. The following protocol is a generalized procedure for extracting Aroclor 1254 from a solid matrix, which relies on its high solubility in the extraction solvent.

Objective: To efficiently extract Aroclor 1254 from a sample matrix, demonstrating its solubility in the chosen solvent.

Materials:

-

Sample containing Aroclor 1254 (e.g., soil, sediment)

-

Organic solvent (e.g., hexane, acetone, or a mixture)

-

Soxhlet extraction apparatus or sonicator

-

Filtration apparatus

-

Rotary evaporator or nitrogen evaporator

-

Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

-

Sample Preparation: A known weight of the sample is placed in an extraction thimble (for Soxhlet) or a beaker (for sonication).

-

Extraction:

-

Soxhlet Extraction: The thimble is placed in a Soxhlet extractor, and the apparatus is charged with the chosen organic solvent. The sample is extracted for several hours (e.g., 6-24 hours).

-

Sonication: The sample in the beaker is mixed with the organic solvent and subjected to ultrasonic agitation for a specified period. This process is typically repeated with fresh solvent.

-

-

Filtration: The resulting extract is filtered to remove any solid particles.

-

Concentration: The solvent is removed from the extract using a rotary evaporator or a nitrogen evaporator to concentrate the Aroclor 1254.

-

Solvent Exchange (if necessary): The concentrated extract may be redissolved in a different solvent that is more suitable for the analytical instrumentation.

-

Analysis: The final extract is analyzed by GC-ECD to quantify the amount of Aroclor 1254 extracted. The high recovery of Aroclor 1254 from the sample matrix provides qualitative and semi-quantitative evidence of its high solubility in the extraction solvent. EPA Method 8082 provides detailed procedures for the analysis of PCBs as Aroclors.[13][14][15]

Mandatory Visualization

Caption: Workflow for assessing the solubility of a chemical compound.

References

- 1. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. Table 4-3, Physical and Chemical Properties of Some Aroclorsa - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. coleparmer.com [coleparmer.com]

- 7. Aroclor 1254 Mix, 1000 µg/mL, Hexane, 1 mL/ampul [restek.com]

- 8. Aroclor 1254 1000 µg/mL in Hexane | LGC Standards [lgcstandards.com]

- 9. nsilabsolutions.com [nsilabsolutions.com]

- 10. Aroclor 1254 (PCB 1254) (For EPA 500, 600, 8000/ Appendix IX, CLP Methods) 1 mL (in Hexane) | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]

- 11. Aroclor 添加物Mix 100 μg/mL each component in acetone, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 13. gcms.cz [gcms.cz]

- 14. greenrivertech.com.tw [greenrivertech.com.tw]

- 15. esslabshop.com [esslabshop.com]

The Environmental Odyssey of Aroclor 1254 Congeners: A Technical Guide

An In-depth Examination of the Environmental Fate, Transport, and Analysis of a Persistent Pollutant Mixture

For Researchers, Scientists, and Environmental Professionals

Aroclor 1254, a commercial mixture of polychlorinated biphenyls (PCBs), represents a significant environmental challenge due to its persistence, bioaccumulation, and toxicological effects. This technical guide provides a comprehensive overview of the environmental fate and transport of its constituent congeners, supported by detailed experimental protocols and data presented for clear comparison.

Core Principles: Physicochemical Properties and Partitioning Behavior